molecular formula C8H8BrNO2S B13648388 7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1598814-47-1

7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B13648388
CAS No.: 1598814-47-1
M. Wt: 262.13 g/mol
InChI Key: HZHCJNTYEFVZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is a chemical compound belonging to the benzothiazine family. This compound is characterized by the presence of a bromine atom at the 7th position and a dione functional group. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with bromine in the presence of a suitable base, followed by cyclization to form the desired benzothiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity. The exact pathways can vary depending on the biological context, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
  • 7-fluoro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
  • 7-iodo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione

Uniqueness

7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

1598814-47-1

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.13 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide

InChI

InChI=1S/C8H8BrNO2S/c9-6-1-2-7-8(5-6)13(11,12)4-3-10-7/h1-2,5,10H,3-4H2

InChI Key

HZHCJNTYEFVZDJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(N1)C=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.